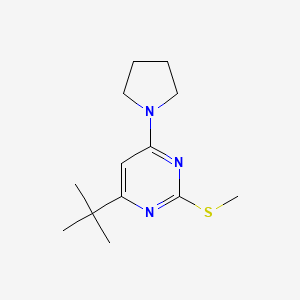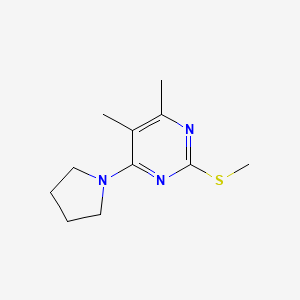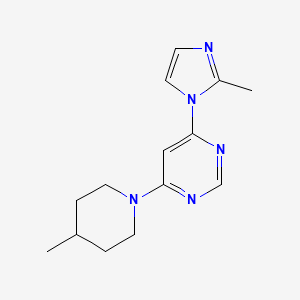
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4-tBu-2-MS-6-PyP, is an organic compound belonging to the pyrimidine family. It is a white powder with a melting point of 57-58 °C, and is soluble in water and ethanol. 4-tBu-2-MS-6-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design. It has been used as a substrate for the synthesis of pyrimidine-based compounds, which have been studied for their potential therapeutic applications. 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 2-amino-4-tBu-6-PyP. These compounds have been studied for their potential use in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting PLA2, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is thought to have anti-inflammatory and anti-cancer properties. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzymes phospholipase A2 (PLA2) and tyrosine kinase. Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. In addition, 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an antioxidant, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in water and ethanol makes it easy to work with. In addition, its low melting point makes it easy to store and handle. The main limitation of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP are still being explored. Future research could focus on the development of new pyrimidine-based compounds derived from 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, which could be used to treat cancer, inflammation, and other diseases. In addition, further research could be done to explore the potential of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP as an antioxidant and its ability to inhibit other enzymes. Finally, studies could be conducted to further evaluate the advantages and limitations of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP for use in laboratory experiments.
Métodos De Síntesis
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is synthesized through a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile for an aromatic ring in a substrate. In this case, the substrate is 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP, and the nucleophile is a pyrrolidin-1-yl group. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 0-25°C.
Propiedades
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJVALSCMSFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)